2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-[(pyridin-4-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-[(pyridin-4-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex heterocyclic compound. It features a pyrano[3,2-c]pyridine core, which is known for its diverse biological activities and potential pharmacological properties . This compound’s structure includes various functional groups, making it a versatile molecule in synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-[(pyridin-4-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multicomponent reactions (MCRs). These reactions often include aldehydes, malononitrile, and β-ketoesters in the presence of catalysts . The reaction conditions can vary, but common catalysts include bases like piperidine or organic acids.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization are likely applied to scale up the synthesis while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-[(pyridin-4-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-[(pyridin-4-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action for 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-[(pyridin-4-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s diverse functional groups allow it to engage in various binding interactions, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole derivatives: These compounds also possess diverse pharmacological properties and are used in similar research applications.
Uniqueness
What sets 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-[(pyridin-4-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile apart is its unique combination of functional groups, which provides a broader range of chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-4-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-14-11-19-21(23(28)27(14)13-15-7-9-26-10-8-15)20(17(12-24)22(25)30-19)16-5-3-4-6-18(16)29-2/h3-11,20H,13,25H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWMLXMLOGIXGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3OC)C(=O)N1CC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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